2-(3-chloropyrazin-2-yl)-N,N-dimethylpyrrolidine-1-sulfonamide
Overview
Description
The compound “2-(3-chloropyrazin-2-yl)-N,N-dimethylpyrrolidine-1-sulfonamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The molecule also contains a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and pyrrolidine rings would give the molecule a certain degree of rigidity, while the chloro and sulfonamide groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence and position of the functional groups, the electronic properties of the molecule, and the steric hindrance. The chloro group might be susceptible to nucleophilic substitution reactions, while the sulfonamide group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the types of intermolecular forces it can form would all play a role .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Heterocyclic Compounds : A study demonstrated the synthesis of various heterocyclic sulfonamides through a one-pot reaction. This methodology could be relevant for creating derivatives of 2-(3-chloropyrazin-2-yl)-N,N-dimethylpyrrolidine-1-sulfonamide for specific applications (Rozentsveig et al., 2013).
Synthesis of Novel Heterocyclic Compounds for Antibacterial Use : Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, indicating potential for antimicrobial applications. Such methodologies could be adapted for synthesizing derivatives of the specified chemical (Azab et al., 2013).
Biological and Medicinal Applications
Antifungal Activity : Studies have been conducted on sulfonamide derivatives with potential antifungal activity, highlighting the role these compounds can play in combating fungal infections (Szafrański et al., 2017).
Inhibitors of Carbonic Anhydrases : Sulfonamide derivatives have been studied for their ability to inhibit human carbonic anhydrases, which are involved in various biochemical processes. This suggests potential therapeutic applications of these compounds in related diseases (Komshina et al., 2020).
Design and Synthesis of Cyclooxygenase-2 Inhibitors : The synthesis of sulfonamide-containing compounds has been explored for their potential as cyclooxygenase-2 inhibitors, indicating their possible use in treating conditions like arthritis (Penning et al., 1997).
Antimycobacterial Agents : Some sulfonamide derivatives show potential as antimycobacterial agents, providing an alternative mechanism of action against Mycobacterium tuberculosis (Güzel et al., 2009).
Antiviral Activity : Certain sulfonamide derivatives have demonstrated antiviral activity, particularly against the tobacco mosaic virus, indicating potential applications in virology (Chen et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown activity againstMycobacterium tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth or survival of the bacteria .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways inMycobacterium tuberculosis , leading to its inhibition .
Result of Action
Similar compounds have shown in vitro whole cell activity againstMycobacterium tuberculosis .
properties
IUPAC Name |
2-(3-chloropyrazin-2-yl)-N,N-dimethylpyrrolidine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2S/c1-14(2)18(16,17)15-7-3-4-8(15)9-10(11)13-6-5-12-9/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERBOGGGVYRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC1C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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